molecular formula C7H6ClN3O2 B14856938 Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate

Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate

Cat. No.: B14856938
M. Wt: 199.59 g/mol
InChI Key: DPMXEBLDMXQUNV-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyrrole ring substituted with amino, chloro, and cyano groups, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-cyano-5-chloropyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the chloro group.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Oxidation: Nitro derivatives with the amino group oxidized to a nitro group.

Scientific Research Applications

Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino, chloro, and cyano allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
  • Methyl 3-amino-5-bromo-4-cyano-1H-pyrrole-2-carboxylate
  • Methyl 3-amino-5-fluoro-4-cyano-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing new molecules with specific properties and functions.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 3-amino-5-chloro-4-cyano-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C7H6ClN3O2/c1-13-7(12)5-4(10)3(2-9)6(8)11-5/h11H,10H2,1H3

InChI Key

DPMXEBLDMXQUNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(N1)Cl)C#N)N

Origin of Product

United States

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